

An In-depth Technical Guide to Tris(dimethylamino)antimony: Chemical Properties and Hazards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(dimethylamino)antimony*

Cat. No.: B3152151

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(dimethylamino)antimony, with the chemical formula $\text{Sb}[\text{N}(\text{CH}_3)_2]_3$, is a volatile, air- and moisture-sensitive organometallic compound. It serves as a key precursor in the deposition of antimony-containing thin films for semiconductor and electronic applications through methods like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). [1][2] Its utility also extends to being an intermediate in the synthesis of more complex antimony compounds.[2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and associated hazards of **tris(dimethylamino)antimony**, with a focus on providing practical information for researchers and professionals in chemistry and drug development.

Chemical and Physical Properties

Tris(dimethylamino)antimony is a colorless to yellow liquid under standard conditions.[3] Its high volatility is a key property for its application in vapor deposition techniques. The physical and chemical properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₈ N ₃ Sb	[4]
Molecular Weight	253.99 g/mol	[4]
Appearance	Colorless to yellow liquid	[3]
Boiling Point	32-34 °C at 0.45 mmHg	
Density	1.325 g/mL at 25 °C	
Flash Point	-14 °C (6.8 °F)	[5]
Solubility	Reacts violently with water.[5] Soluble in organic solvents like hexane and ether.[6]	[5][6]
Sensitivity	Air, moisture, light, and heat sensitive.[7]	[7]

Synthesis

The synthesis of **tris(dimethylamino)antimony** requires anhydrous and anaerobic conditions due to the high sensitivity of the product to air and moisture. A common method involves the reaction of an antimony trihalide, such as antimony trichloride (SbCl₃), with a lithium or sodium salt of dimethylamine.

Experimental Protocol: Synthesis of Tris(dimethylamino)antimony

The following protocol is a general method adapted from synthetic procedures found in the literature.[6] All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Materials:

- Antimony trichloride (SbCl₃)
- Dimethylamine ((CH₃)₂NH) or n-butyllithium (n-BuLi) and dimethylamine hydrochloride

- Anhydrous solvents (e.g., n-hexane, diethyl ether)
- Schlenk flask and other appropriate oven-dried glassware
- Magnetic stirrer and stir bar
- Cannula for liquid transfer
- Distillation apparatus for purification

Procedure:

- Preparation of Lithium Dimethylamide: In a Schlenk flask under an inert atmosphere, dissolve dimethylamine in anhydrous n-hexane. Cool the solution to -10 to 10 °C. To this, slowly add a solution of n-butyllithium in hexane while stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure complete formation of lithium dimethylamide.
- Reaction with Antimony Trichloride: In a separate Schlenk flask, prepare a solution or slurry of antimony trichloride in a mixture of anhydrous diethyl ether and n-hexane.
- Addition: Cool the antimony trichloride suspension to a low temperature (e.g., -30 to 10 °C). Slowly add the freshly prepared lithium dimethylamide solution to the antimony trichloride suspension via cannula with vigorous stirring. Maintain the low temperature during the addition.
- Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.
- Workup and Purification:
 - Cool the reaction mixture to room temperature.
 - Filter the mixture under inert atmosphere to remove the precipitated lithium chloride.
 - Remove the solvent from the filtrate under reduced pressure.

- Purify the resulting crude product by vacuum distillation to obtain pure **tris(dimethylamino)antimony**.

Characterization: The product can be characterized by:

- NMR Spectroscopy: ^1H NMR should show a single resonance for the methyl protons.[\[7\]](#)
- Elemental Analysis: To confirm the elemental composition.

Reactivity

Tris(dimethylamino)antimony is a reactive compound, primarily due to the polarity of the Sb-N bonds and the Lewis basicity of the nitrogen atoms.

- Reaction with Water and Protic Reagents: It reacts violently with water and other protic reagents such as alcohols and primary or secondary amines.[\[8\]](#)[\[9\]](#) This reaction leads to the cleavage of the Sb-N bonds and the formation of antimony oxides or alkoxides/amides and dimethylamine.
- Precursor for Thin Film Deposition: Its primary application is as a precursor in MOCVD and ALD for the growth of antimony-containing materials like InSb and Sb₂Te₃.[\[7\]](#)[\[10\]](#)
- Ligand Exchange Reactions: It can undergo ligand exchange reactions with other nucleophiles. For example, it can be used in the synthesis of other antimony compounds by reacting with appropriate reagents.

Hazards and Safety Precautions

Tris(dimethylamino)antimony is a hazardous chemical that requires strict safety protocols for handling.

Hazard Summary

Hazard	Description	GHS Classification	Reference(s)
Flammability	Flammable liquid and vapor. In contact with water, it releases flammable gases which may ignite spontaneously.	H226, H260	[11]
Toxicity	Harmful if swallowed or inhaled. May be fatal if it comes into contact with skin.	H302, H332, H310	[11]
Corrosivity	Causes severe skin burns and eye damage.	H314	[11]
Environmental Hazard	Toxic to aquatic life with long-lasting effects.	H411	[12]

Safe Handling and Storage

Due to its high reactivity with air and moisture, all handling and storage of **tris(dimethylamino)antimony** must be done under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[\[8\]](#)[\[13\]](#)

Personal Protective Equipment (PPE):

- Flame-resistant lab coat.[\[14\]](#)
- Chemical safety goggles and a face shield.[\[14\]](#)
- Appropriate chemical-resistant gloves (e.g., nitrile gloves, with consideration for breakthrough times).[\[9\]](#)

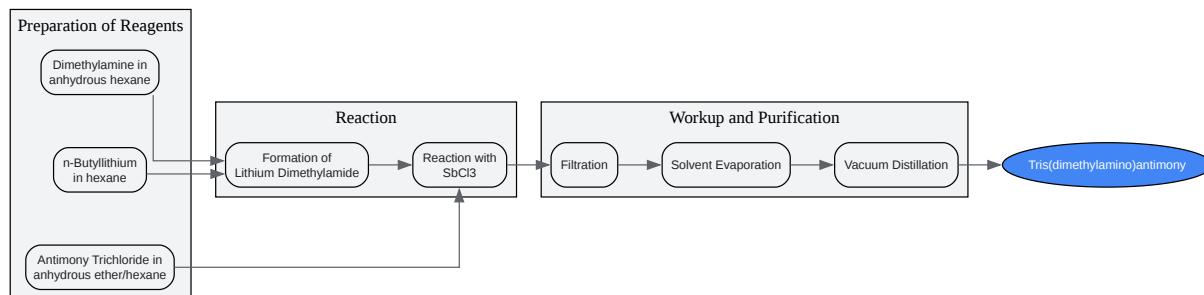
Storage:

- Store in a tightly sealed container under an inert atmosphere.[5]
- Keep in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials (e.g., water, acids, oxidizing agents).[5][8]

Spill and Waste Disposal:

- In case of a spill, do not use water. Absorb the spill with an inert, dry material like sand or vermiculite and place it in a sealed container for disposal.[5]
- Dispose of waste in accordance with local, state, and federal regulations.

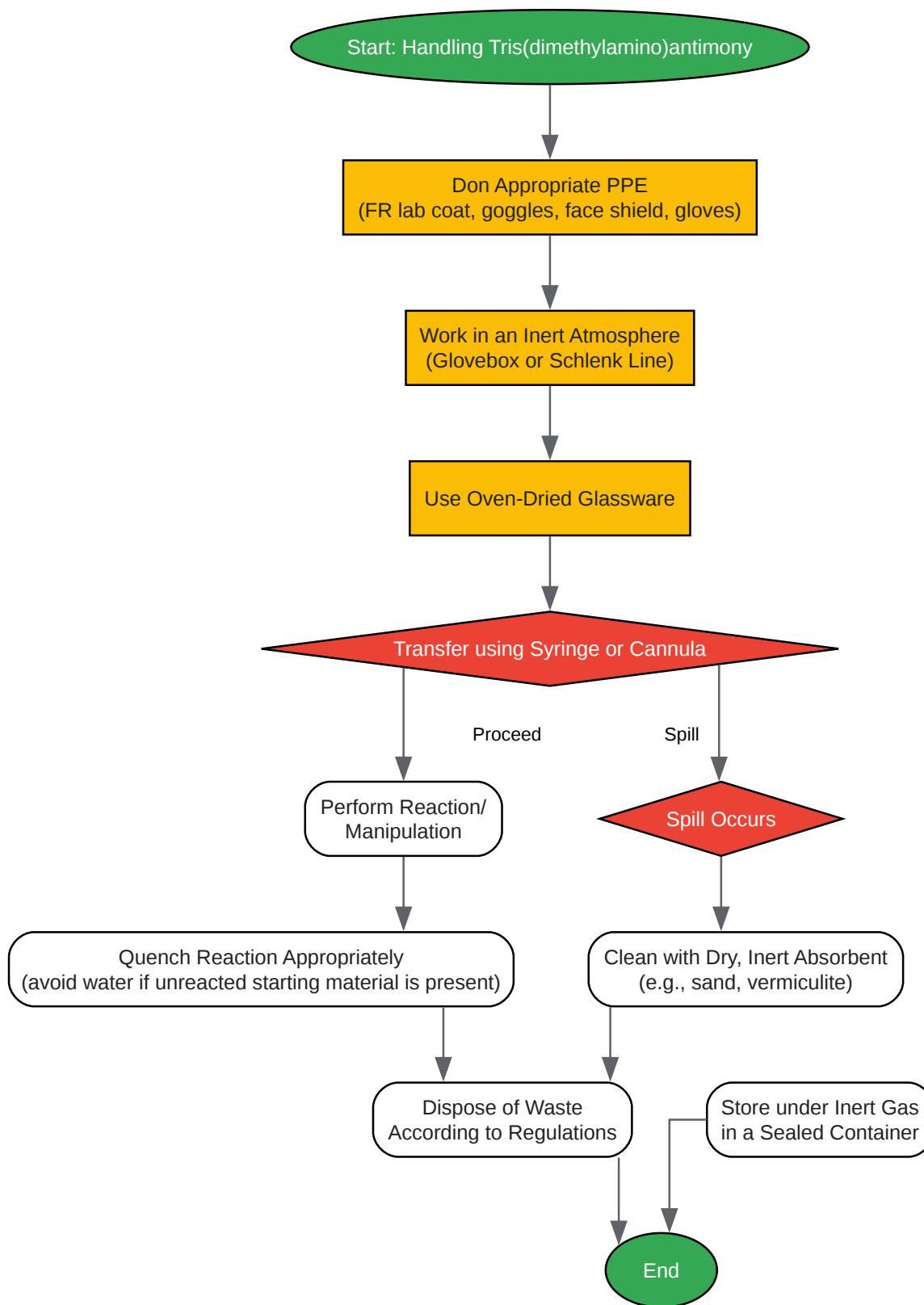
Toxicology and Biological Effects


The toxicity of **tris(dimethylamino)antimony** is primarily attributed to the antimony component. Antimony and its compounds are known to be toxic.

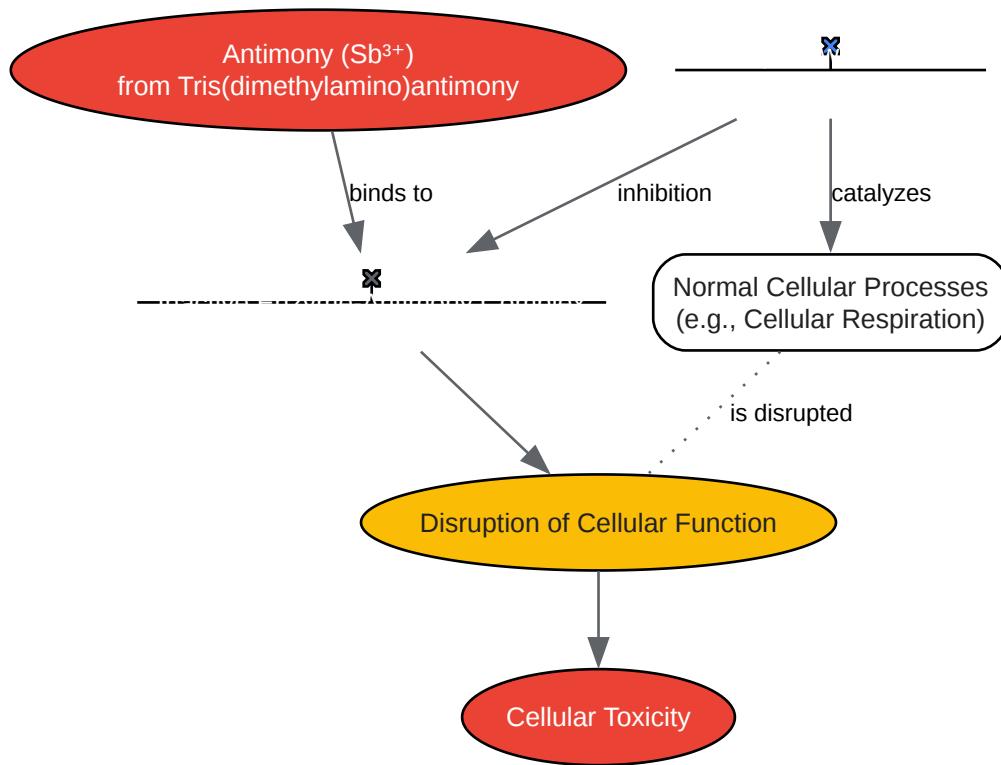
Mechanism of Toxicity

The primary mechanism of antimony toxicity is believed to be the inhibition of enzymes through binding to sulphhydryl (-SH) groups on proteins.[12] This can disrupt cellular respiration and other vital metabolic processes. The myocardium (heart muscle) is a known target of antimony toxicity.[12]

Visualizations


Synthesis Workflow

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of **tris(dimethylamino)antimony**.

Safe Handling Workflow for Air-Sensitive Compounds

[Click to download full resolution via product page](#)

Caption: Safe handling workflow for **tris(dimethylamino)antimony**.

Proposed Mechanism of Antimony Toxicity

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of antimony-induced cellular toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ehs.yale.edu [ehs.yale.edu]
- 2. TRIS(DIMETHYLAMINO)ANTIMONY [myskinrecipes.com]
- 3. Tris(dimethylamido)antimony(III), Sb(NMe₂)₃-SINOCOMPOUND [en.sinocompound.com]
- 4. Tris(dimethylamino)antimony | C₆H₁₈N₃Sb | CID 4169194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pschemicals.com [pschemicals.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. ors.od.nih.gov [ors.od.nih.gov]
- 8. Air-free technique - Wikipedia [en.wikipedia.org]
- 9. gelest.com [gelest.com]
- 10. Tris(dimethylamido)antimony(III) | TDMASb | ((CH₃)₂N)₃Sb – Ereztech [ereztech.com]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cmu.edu [cmu.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tris(dimethylamino)antimony: Chemical Properties and Hazards]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3152151#tris-dimethylamino-antimony-chemical-properties-and-hazards>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com